REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[C:12]([O:16][CH2:17][CH2:18][OH:19])(=[O:15])[CH:13]=[CH2:14]>C(N(CC)CC)C>[C:12]([O:16][CH2:17][CH2:18][O:19][C:4](=[O:5])[C:3]1[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:1]([OH:6])=[O:11])(=[O:15])[CH:13]=[CH2:14]
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Name
|
|
Quantity
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112.1 g
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Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
87.9 g
|
Type
|
reactant
|
Smiles
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C(C=C)(=O)OCCO
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Name
|
|
Quantity
|
0.44 g
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A small amount of dry air was bubbled into the liquid reaction mixture
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Type
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ADDITION
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Details
|
The reaction mixture was mixed
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Type
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TEMPERATURE
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Details
|
The product was cooled to room temperature
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Type
|
CUSTOM
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Details
|
The product partially crystallized over time
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Type
|
ADDITION
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Details
|
The product was mixed with 1-methoxy-2-propanol
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Type
|
CUSTOM
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Details
|
to obtain a 50 weight percent solution
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCCOC(C=1C(C(=O)O)=CC=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |